4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, 4-chlorobenzohydrazide can be reacted with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring.
Coupling with Butanamide: The oxadiazole intermediate is then coupled with 3-methylphenylbutanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes or receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
- 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
- 4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl and 3-methylphenyl groups can provide distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-4-2-5-16(12-13)21-17(24)6-3-7-18-22-19(23-25-18)14-8-10-15(20)11-9-14/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNLVWACJVSXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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